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Compound Profile and Mechanism of Action

Lifirafenib (BGB-283) is a novel, investigational, small-molecule inhibitor targeting key nodes in the
MAPK signaling pathway [1] [2]. Its primary mechanism of action involves the reversible inhibition of B-
RAFV600E, wild-type A-RAF, B-RAF, C-RAF, and the epidermal growth factor receptor (EGFR) [1]
[3] [4]. As a first-in-class RAF dimer inhibitor, it is designed to target both monomeric and dimeric forms
of RAF kinase, potentially overcoming limitations of first-generation BRAF inhibitors, such as paradoxical

MAPK activation and acquired resistance [1] [4].

Phase | Monotherapy Study (NCT02610361): Design
and Protocol

This first-in-human, phase I, open-label study was conducted in patients with advanced or refractory solid

tumors harboring B-RAF, K-RAS, or N-RAS mutations [1].

Study Objectives and Endpoints

The protocol defined clear primary and secondary endpoints for each phase of the study.
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Table 1: Primary and Secondary Study Endpoints

Phase Primary Endpoints Secondary/Exploratory Endpoints

Dose Safety, Tolerability, MTD, DLTs [1] PK, ORR, SD, PFS, DoR, FDG-PET-CT
Escalation change [1]

Dose Investigator-assessed ORR in PFS, DoR, SD, DCR, Clinical Benefit Rate,
Expansion preselected mutation cohorts [1] safety, steady-state PK [1]

Experimental Methodology: Patient Selection and Dosing

¢ Patient Population: Adults with histologically/cytologically confirmed advanced solid tumors, ECOG

Performance Status <1, for whom no effective standard therapy was available. Mutation status was
assessed locally [1].

e Exclusion Criteria: Included untreated leptomeningeal or brain metastases, major surgery within 28

days, or unresolved >Grade 1 toxicity from prior therapy [1].
¢ Dosing Protocol: The study employed a sequential cohort design.

o Cycle 0: Asingle dose on Day 1, followed by a 2-day treatment-free period for single-dose PK

sampling [1].
o Cycle 1+: Continuous once-daily dosing from Days 4-24 in 21-day cycles. After Cycle 1,
patients received continuous once-daily dosing in 21-day cycles [1].
o Dose Levels: Escalation cohorts evaluated 5, 10, 20, 30, 40, 50, and 60 mg once daily. An
alternative 50 mg once-daily regimen on a week-on/week-off schedule was also explored [1].
¢ Dose Modification Rules: Treatment continued until unacceptable toxicity, withdrawal, or
progression. Treatment beyond progression was permitted if clinical benefit was derived. Protocol-
defined criteria guided dose reductions, interruptions, and discontinuations [1].

Key Experimental Findings and Quantitative Data

The study established the maximum tolerated dose (MTD) at 40 mg/day and the recommended Phase II

dose (RP2D) at 30 mg/day [1]. Dose-limiting toxicities were reversible thrombocytopenia and non-

hematologic toxicity [1].

Table 2: Summary of Antitumor Activity in Phase I Monotherapy Study
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Tumor Type | Mutation

Confirmed Objective Responses

Additional Findings

B-RAF Mutated Tumors

- B-RAFV600E/K Melanoma

- B-RAFV600E Thyroid (PTC)

- B-RAFV600E LGSOC

- B-RAF-mutated NSCLC

K-RAS/N-RAS Mutated
Tumors

- K-RAS Endometrial Cancer

- K-RAS codon 12 NSCLC

- K-RAS/N-RAS Colorectal
Cancer

Table 3: Most Common Treatment-Emergent Adverse Events (Grade >3)

8 patients (ORR=17% in 53
evaluable) [5]

5 PRs (1 post-BRAF/MEK inhibitor)
[1]

2 PRs [1]
1 PR [1]

1 unconfirmed PR [1]

1 PR [1]

1PR[1]

0 responses (n=20) [1]

1 CR in B-RAF-mutated
melanoma [1]

Adverse Event

Frequency (n; %)

Hypertension

Fatigue

23 (17.6%)

13 (9.9%)

Phase Ib Combination Therapy Study (NCT03905148):
Design and Protocol
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An ongoing Phase Ib trial investigates lifirafenib in combination with mirdametinib (PD-0325901), an

investigational MEK inhibitor, based on the rationale for vertical pathway blockade [4] [6].

Combination Therapy Experimental Design

¢ Study Population: Patients with advanced or refractory solid tumors harboring RAS mutations, RAF

mutations, or other MAPK pathway aberrations [4].

e Dosing Protocol (Part A - Escalation): The dose-escalation phase evaluated nine different dosing

levels and schedules to determine the MTD and/or RP2D [6]. Regimens included continuous once-
daily dosing and intermittent schedules (e.g., 5 days on/2 days off, or lead-in dosing) [6].
e Assessment Endpoints: Primary endpoints were safety, tolerability, DLT incidence, and PK.

Antitumor activity (ORR) was a key secondary endpoint [6].

Preliminary Combination Therapy Data

As of the January 20, 2023, data cut-off, results from 71 treated patients demonstrated a favorable safety

profile [4]. The most common treatment-related AEs (>15%) were dermatitis acneiform (42.3%), fatigue

(32.4%), and diarrhea (26.8%), with low rates of Grade >3 AEs [6].

Table 4: Antitumor Activity of Lifirafenib + Mirdametinib in Efficacy-Evaluable Patients (n=62)

Confirmed Objective Responses

Tumor Type Notable Mutation Context
(n; %)
All Comers 14 (22.6%) Various KRAS, NRAS, BRAF
[4] [6]
Low-Grade Serous Ovarian 10/17 (58.8%) -
Cancer
Endometrial Cancer 2/4 (50%) BRAF fusion or KRAS

Non-Small Cell Lung Cancer 2/11 (18.2%)

mutation [4]

NRAS mutation or BRAF
V600E [4]
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Signaling Pathway and Clinical Trial Logic

The following diagrams illustrate the mechanistic rationale and clinical translation of lifirafenib using the

DOT language.

Protocol Conclusions and Future Directions

Lifirafenib demonstrates an acceptable risk-benefit profile with clinically meaningful antitumor activity in
patients with B-RAFV600-mutated solid tumors, including melanoma, papillary thyroid cancer, and low-
grade serous ovarian cancer, as well as in certain K-RAS-mutated NSCLC and endometrial carcinomas [1]

[5]. The lack of response in RAS-mutated colorectal cancer highlights tumor type-specific variability [1].

The combination of lifirafenib with mirdametinib represents a promising vertical inhibition strategy, with
early data showing encouraging efficacy, particularly in LGSOC, and a manageable safety profile [4] [6].
Future clinical development should focus on direct comparisons with first-generation BRAF inhibitors and
further exploration of combination therapies in biomarker-selected patient populations resistant or refractory
to existing MAPK pathway inhibitors [1]. The dose-expansion portion of the combination study, employing a

tumor-agnostic approach in biomarker-selected patients, is anticipated to provide further validation [4] [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [Lifirafenib Clinical Development: Application Notes and

Experimental Protocols]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b533141#lifirafenib-dose-escalation-study-design-solid-tumors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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